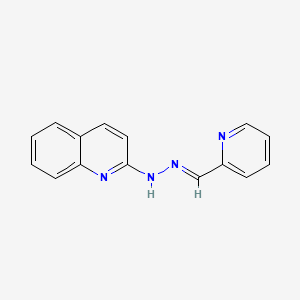

Pyridine-2-carboxaldehyde 2-quinolylhydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridine-2-carboxaldehyde 2-quinolylhydrazone: is a chemical compound that has garnered interest in various fields of scientific research. It is known for its unique structure, which combines a pyridine ring with a quinoline moiety through a hydrazone linkage.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine-2-carboxaldehyde 2-quinolylhydrazone typically involves the condensation reaction between pyridine-2-carboxaldehyde and 2-quinolylhydrazine. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Pyridine-2-carboxaldehyde 2-quinolylhydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazone linkage allows for substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions include oxides, hydrazine derivatives, and substituted hydrazones, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Pyridine-2-carboxaldehyde 2-quinolylhydrazone has been investigated for its potential therapeutic properties, particularly as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that PQH derivatives exhibit potent antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. Studies have shown that modifications in the quinoline ring can enhance this activity, making these compounds promising candidates for developing new antibiotics .

Anticancer Properties

PQH and its derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, a study demonstrated that specific metal complexes of PQH showed significant cytotoxic effects against cancer cell lines, suggesting that the compound may interfere with critical cellular processes such as ribonucleotide reductase activity .

Analytical Chemistry Applications

This compound serves as an effective reagent in analytical chemistry, particularly for the detection and quantification of metal ions.

Metal Ion Detection

Hydrazone derivatives are widely used as chelating agents in spectrophotometric methods for detecting metal ions in various samples. PQH forms stable complexes with metal ions, allowing for sensitive detection methods applicable in environmental monitoring and food safety .

Spectroscopic Applications

The compound has been utilized in UV-Vis spectrophotometry to identify and quantify organic compounds, including glucose and other carbonyl-containing substances in biological fluids. Its ability to form colored complexes enhances its utility in analytical applications .

Material Science Applications

In material science, PQH derivatives have shown promise as components in the development of advanced materials.

Polymer Chemistry

PQH can act as a polymer initiator or crosslinking agent, contributing to the synthesis of novel polymeric materials with tailored properties. This application is particularly relevant in creating materials with specific mechanical or thermal characteristics .

Light Emitting Diodes (LEDs)

Recent studies have explored the use of PQH derivatives in the fabrication of organic light-emitting diodes (OLEDs). The photophysical properties of these compounds make them suitable candidates for use in optoelectronic devices, potentially leading to more efficient lighting solutions .

Data Tables

Case Study 1: Antibacterial Efficacy

A study conducted on various hydrazone derivatives revealed that modifications to the quinoline moiety significantly enhanced antibacterial efficacy against Staphylococcus aureus. The study utilized disk diffusion methods to assess inhibition zones, indicating that certain substitutions led to a two-fold increase in activity compared to unmodified compounds .

Case Study 2: Metal Ion Detection

In environmental analysis, PQH was employed to detect lead ions in water samples using spectrophotometric techniques. The method demonstrated high sensitivity and selectivity, with detection limits reaching parts per billion (ppb) levels. This application highlights PQH's potential role in environmental monitoring and public health safety .

Mecanismo De Acción

The mechanism of action of Pyridine-2-carboxaldehyde 2-quinolylhydrazone involves its ability to chelate metal ions. By forming stable complexes with metal ions, the compound can interfere with metal-dependent biological processes. This chelation can inhibit the activity of metalloenzymes and disrupt cellular functions, leading to its potential antitumor effects .

Comparación Con Compuestos Similares

Pyridine-2-carboxaldehyde: A precursor in the synthesis of Pyridine-2-carboxaldehyde 2-quinolylhydrazone.

Quinoline-2-carboxaldehyde: Another compound with a quinoline moiety, used in similar coordination chemistry applications.

Pyridine-3-carboxaldehyde and Pyridine-4-carboxaldehyde: Isomers of Pyridine-2-carboxaldehyde with different positional isomerism.

Uniqueness: this compound is unique due to its combined pyridine and quinoline structure, which allows it to form highly stable complexes with metal ions. This dual functionality enhances its versatility and effectiveness in various applications compared to its individual components .

Actividad Biológica

Pyridine-2-carboxaldehyde 2-quinolylhydrazone (PQH) is a compound of interest due to its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article provides an overview of its biological activities, supported by research findings and case studies.

Chemical Structure and Properties

This compound is a hydrazone derivative formed from the condensation of pyridine-2-carboxaldehyde and quinoline-2-carbohydrazide. Its molecular formula is C15H12N4 with a molecular weight of 252.28 g/mol. The compound exhibits distinct physical properties that contribute to its biological activity, including solubility in organic solvents and stability under various conditions.

Anticancer Activity

Research Findings:

Several studies have demonstrated the anticancer potential of PQH. For instance, a study reported that PQH exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer (T47D) and melanoma (B16F10). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study:

In a recent investigation, PQH was tested against T47D cells. The results showed that PQH induced apoptosis with an effective concentration (EC50) of 0.9 µM, indicating its potency in inhibiting cancer cell proliferation .

| Cell Line | EC50 (µM) | Mechanism |

|---|---|---|

| T47D | 0.9 | Apoptosis induction |

| B16F10 | 1.5 | Cell cycle arrest |

Antimicrobial Activity

PQH has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant antibacterial and antifungal activities against a range of pathogens.

Research Findings:

A study conducted on various bacterial strains revealed that PQH exhibited minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL against Staphylococcus aureus and Escherichia coli. Additionally, antifungal activity was observed against Candida albicans with comparable MIC values .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.9 |

| Escherichia coli | 3.9 |

| Candida albicans | 4.5 |

Antioxidant Activity

The antioxidant capacity of PQH has been assessed using various assays, indicating its potential in scavenging free radicals.

Research Findings:

In vitro studies demonstrated that PQH effectively scavenged DPPH radicals, with an IC50 value of 50 µM. This suggests that PQH can act as a potent antioxidant agent, potentially protecting cells from oxidative stress-related damage .

The biological activities of PQH can be attributed to several mechanisms:

- Apoptosis Induction: Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest: Interference with the cell cycle progression in cancer cells.

- Antimicrobial Action: Disruption of microbial cell membranes and inhibition of essential metabolic pathways.

- Antioxidant Activity: Scavenging reactive oxygen species (ROS) and reducing oxidative stress.

Propiedades

Número CAS |

7385-99-1 |

|---|---|

Fórmula molecular |

C15H12N4 |

Peso molecular |

248.28 g/mol |

Nombre IUPAC |

N-[(Z)-pyridin-2-ylmethylideneamino]quinolin-2-amine |

InChI |

InChI=1S/C15H12N4/c1-2-7-14-12(5-1)8-9-15(18-14)19-17-11-13-6-3-4-10-16-13/h1-11H,(H,18,19)/b17-11- |

Clave InChI |

RQKUHYQNHJJIFO-BOPFTXTBSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=N2)NN=CC3=CC=CC=N3 |

SMILES isomérico |

C1=CC=C2C(=C1)C=CC(=N2)N/N=C\C3=CC=CC=N3 |

SMILES canónico |

C1=CC=C2C(=C1)C=CC(=N2)NN=CC3=CC=CC=N3 |

Key on ui other cas no. |

7385-99-1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.